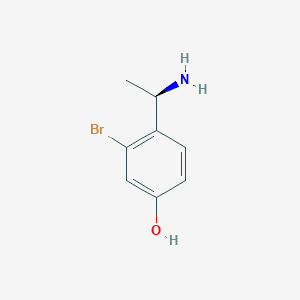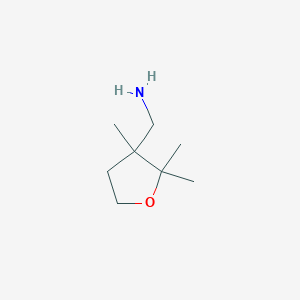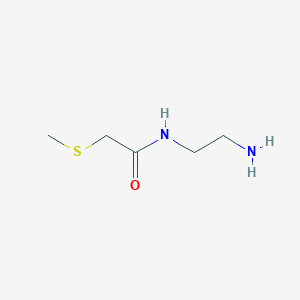![molecular formula C8H14N2O B12975956 1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,8-Diazabicyclo[420]octan-8-yl)ethan-1-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Vorbereitungsmethoden
The synthesis of 1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . This process typically involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. In medicine, its derivatives are explored for potential therapeutic applications, including as analgesics or antispasmodics . Additionally, in the industry, it can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one can be compared with other similar compounds, such as 1,4-Diazabicyclo[2.2.2]octane and 8-azabicyclo[3.2.1]octane . These compounds share similar bicyclic structures but differ in the arrangement and number of nitrogen atoms within the ring system. The uniqueness of this compound lies in its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3,8-diazabicyclo[4.2.0]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-9-4-8(7)10/h7-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFCGYEVWVLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)


![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)





![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)

![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)
